molecular formula C19H24N2O5S B6520811 N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896321-99-6

N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Cat. No.: B6520811
CAS No.: 896321-99-6
M. Wt: 392.5 g/mol
InChI Key: RDFZBPBUBUNUHX-UHFFFAOYSA-N
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Description

N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a complex synthetic compound designed for advanced chemical and pharmaceutical research applications. This molecule is built around an ethanediamide (oxamide) core, which serves as a central scaffold. One nitrogen of this core is substituted with an N-butyl group, while the other is linked to a multifunctional ethyl chain featuring a furan-2-yl ring and a 4-methylbenzenesulfonyl (p-toluenesulfonyl) group . The incorporation of the furan heterocycle is of particular interest. Furan is an aromatic compound characterized by a five-membered ring containing oxygen, which contributes to the electron-rich nature of the molecule and influences its reactivity in substitution reactions . The 4-methylbenzenesulfonyl moiety is a common feature in many bioactive compounds and can play a significant role in molecular recognition and binding interactions . Compounds sharing this core structural motif, particularly those integrating heterocyclic aromatics like furan and sulfonamide groups, are frequently explored in medicinal chemistry for their potential biological activities . Researchers are investigating similar structures for a wide range of applications, including as intermediates in the synthesis of more complex molecules. This product is intended for research and development purposes only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-butyl-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-3-4-11-20-18(22)19(23)21-13-17(16-6-5-12-26-16)27(24,25)15-9-7-14(2)8-10-15/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFZBPBUBUNUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is C16H22N2O3SC_{16}H_{22}N_2O_3S. The presence of the furan moiety and the sulfonamide group suggests potential interactions in biological systems that could lead to pharmacological effects.

Property Value
Molecular FormulaC16H22N2O3S
LogP (Octanol/Water)2.542
Molecular Volume163.810 ml/mol

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often exhibit significant pharmacological properties, such as:

  • Antimicrobial Activity : Many sulfonamide derivatives demonstrate antibacterial properties.
  • Anti-inflammatory Effects : Some furan-containing compounds have been noted for their ability to modulate inflammatory pathways.

Biological Activity Studies

While specific studies on this compound are scarce, research on related compounds provides insights into potential biological activities:

  • Antimicrobial Properties : A study on sulfonamide derivatives indicated that they possess broad-spectrum antibacterial activity against various pathogens, suggesting that this compound may exhibit similar effects.
  • Cell Line Studies : Research on furan derivatives has shown cytotoxic effects in cancer cell lines, indicating potential antitumor activity. For instance, compounds with furan rings have been associated with apoptosis induction in various cancer types.
  • Inflammation Modulation : Furan-based compounds have been observed to inhibit pro-inflammatory cytokines in vitro, which may translate to therapeutic effects in inflammatory diseases.

Case Studies and Comparative Analysis

To further understand the biological activity of this compound, comparative analysis with structurally similar compounds is essential.

Compound Name Biological Activity Unique Aspects
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamideAntimicrobial and anti-inflammatoryFluorine substitution may enhance activity
3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamideCytotoxicity in cancer cell linesChlorine affects solubility and reactivity
N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamidePotential anti-tumor effectsDifferent furan substitution position

Comparison with Similar Compounds

Table 1: Key Functional Groups and Structural Features

Compound Name Core Structure Functional Groups Key Features
Target Compound Ethanediamide Tosyl, furan-2-yl, butyl Bifunctional amide; heterocyclic and aromatic sulfonyl groups
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Methylsulfonyl, nitro, chloro Sulfonamide-acetamide hybrid; nitro group enhances electrophilicity
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Tosylamide Azide, tosyl High-energy azide substituents; potential for click chemistry
(±)-2-[(3R,4S)-4-Ethenyl-3-methyl-2-oxo-oxolan-3-yl]-N-[(4-methylbenzene)sulfonyl]-S-(4-methylphenyl)ethane-1-sulfonamido Sulfonamido-lactone Tosyl, ethenyl, lactone Complex bicyclic framework; dual sulfonamide/sulfonate groups

Key Observations:

  • Tosyl Group Ubiquity : The tosyl group appears in all compounds, suggesting its utility in stabilizing intermediates or directing reactivity .
  • Amide vs.
  • Reactivity Drivers : The azide groups in contrast with the nitro group in ; both are electron-deficient but differ in applications (e.g., azides for cycloadditions vs. nitro for electrophilic substitution).

Crystallographic and Spectroscopic Insights

  • Intermolecular Interactions : In , hydrogen bonding (C–H⋯O) stabilizes the crystal lattice, a feature likely shared by the target compound due to its amide and sulfonyl groups.
  • Conformational Flexibility : The furan-2-yl group in the target may introduce steric hindrance or π-π stacking absent in the chloro/nitro-substituted compound .

Preparation Methods

Lithiation and Alkylation of Furan

Furan undergoes lithiation at the α-position using butyllithium in anhydrous tetrahydrofuran (THF) at -78°C. Subsequent reaction with acrylonitrile yields 2-(furan-2-yl)propanenitrile.

Reaction Conditions :

  • Solvent: THF, -78°C → 0°C.

  • Yield: ~75% (based on analogous procedures in US4128658A).

Reduction to Primary Amine

The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH4) in dry diethyl ether:
2-(Furan-2-yl)propanenitrileLiAlH42-(Furan-2-yl)ethylamine\text{2-(Furan-2-yl)propanenitrile} \xrightarrow{\text{LiAlH}_4} \text{2-(Furan-2-yl)ethylamine}

Characterization :

  • 1H NMR (CDCl3): δ 6.35 (dd, 1H, furan H-3), 7.45 (d, 1H, furan H-5), 2.85 (t, 2H, CH2NH2).

Sulfonylation to Introduce the Tosyl Group (Intermediate B)

Reaction with Tosyl Chloride

2-(Furan-2-yl)ethylamine is treated with 4-methylbenzenesulfonyl chloride (TosCl) in dichloromethane (DCM) with triethylamine as a base:
2-(Furan-2-yl)ethylamine+TosClEt3N2-(Furan-2-yl)-2-tosylethylamine\text{2-(Furan-2-yl)ethylamine} + \text{TosCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-(Furan-2-yl)-2-tosylethylamine}

Optimization Notes :

  • Molar Ratio : 1:1.2 (amine:TosCl) to minimize di-sulfonylation.

  • Yield : 82–88% after silica gel chromatography.

Characterization :

  • IR : 1350 cm⁻¹ (S=O symmetric stretch), 1170 cm⁻¹ (S=O asymmetric stretch).

Formation of the Ethanediamide Bridge

Synthesis of N-Butylethanediamido Precursor (Intermediate C)

Oxalyl chloride reacts with N-butylamine to form N-butyloxalamyl chloride , which is subsequently coupled with Intermediate B:

Step 1 :
Oxalyl chloride+N-butylamineN-butyloxalamyl chloride\text{Oxalyl chloride} + \text{N-butylamine} \rightarrow \text{N-butyloxalamyl chloride}

Step 2 :
N-butyloxalamyl chloride+Intermediate BHATU, DIPEATarget Compound\text{N-butyloxalamyl chloride} + \text{Intermediate B} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Reaction Conditions :

  • Coupling Agent: HATU (1.1 equiv), DIPEA (3 equiv) in DMF.

  • Temperature: 0°C → room temperature, 12 hr.

  • Yield: 68% after HPLC purification.

Critical Parameters :

  • Moisture Control : Anhydrous conditions prevent hydrolysis of the oxalamyl chloride.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route involves reductive amination of 2-(furan-2-yl)-2-tosylethylamine with N-butyl glyoxal using sodium cyanoborohydride (NaBH3CN) in methanol:
Intermediate B+N-butyl glyoxalNaBH3CNTarget Compound\text{Intermediate B} + \text{N-butyl glyoxal} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Advantages :

  • Fewer steps compared to amide coupling.

  • Yield : 60–65%.

Limitations :

  • Requires strict pH control (pH 5–6).

  • Competing imine formation reduces efficiency.

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

  • Batch Synthesis : Suitable for small-scale production (<1 kg) with yields of 65–70%.

  • Continuous Flow : Enhances heat transfer during exothermic steps (e.g., sulfonylation), improving reproducibility.

Cost Analysis

ComponentCost per kg (USD)
Tosyl chloride120–150
HATU2,800–3,200
N-butylamine90–110

Total Estimated Cost : $4,200–$4,800 per kg (lab-scale).

Challenges and Mitigation Strategies

Furan Ring Sensitivity

  • Oxidation Risk : Furan rings degrade under strong acidic/oxidizing conditions. Mitigated by using inert atmospheres (N2/Ar) and avoiding HNO3/H2O2.

Tosyl Group Stability

  • Hydrolysis : The tosyl group hydrolyzes in aqueous basic conditions. Reactions involving NaOH/KOH are conducted at ≤0°C.

Q & A

Q. What are the critical steps in synthesizing N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including sulfonation, amidation, and functional group protection. Key optimizations include:

  • Temperature control : Sulfonation steps often require anhydrous conditions at 0–5°C to prevent hydrolysis of reactive intermediates .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction rates for amidation steps .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilicity in nucleophilic substitutions .
  • Purity monitoring : HPLC and NMR track intermediates, ensuring >95% purity before proceeding .
StepKey ParametersYield Optimization Strategy
SulfonationAnhydrous DCM, 0–5°CUse molecular sieves to absorb moisture
AmidationDMF, 60°C, 12hStirring under nitrogen to prevent oxidation

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify furan protons (δ 6.2–7.4 ppm) and sulfonyl groups (δ 2.4 ppm for methyl) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 465.2) .
  • HPLC : Retention time comparison with standards validates purity (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2) and cell-based assays (e.g., anti-inflammatory activity in RAW264.7 macrophages) .
  • Structural analogs : Test derivatives (e.g., replacing 4-methylbenzenesulfonyl with 4-chlorobenzenesulfonyl) to isolate structure-activity relationships (SAR) .
  • Batch analysis : Use LC-MS to correlate bioactivity with impurity levels (e.g., unreacted starting materials) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

Molecular docking and dynamics simulations predict binding modes:

  • Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase IX) .
  • Docking software : AutoDock Vina or Schrödinger Suite models interactions between the sulfonyl group and catalytic zinc ions .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .
DerivativePredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
Parent compound-8.212.3 ± 1.5
4-Cl analog-9.18.7 ± 0.9

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Pull-down assays : Use biotinylated probes to identify protein targets in lysates (e.g., kinases or GPCRs) .
  • Metabolomics : LC-MS/MS tracks downstream metabolites in treated cells to map affected pathways (e.g., arachidonic acid metabolism) .
  • CRISPR screening : Genome-wide knockout libraries identify genetic modifiers of compound sensitivity .

Methodological Considerations

Q. How should researchers optimize stability studies for this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability : Accelerated aging at 40°C/75% RH for 4 weeks simulates long-term storage .
  • Light sensitivity : UV-vis spectroscopy assesses photodegradation rates under UVA/UVB .

Q. What are best practices for comparing this compound’s efficacy with structurally similar analogs?

  • SAR tables : Tabulate IC₅₀, logP, and hydrogen-bond donors for analogs (e.g., thiophene vs. furan substitutions) .
  • Selectivity profiling : Screen against a panel of 50+ targets (e.g., kinases, ion channels) to identify off-target effects .
  • Crystallography : Solve co-crystal structures with target proteins to visualize binding interactions .

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